3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for the development of therapeutic agents. The structure features a benzimidazole core combined with a pyridinone moiety, which may enhance its pharmacological properties.
This compound can be synthesized through various chemical methods, primarily involving the construction of the benzimidazole ring followed by the formation of the pyridinone structure. The compound is available from specialized chemical suppliers and is often utilized in research settings.
3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is classified under:
The synthesis of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves several key steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to enhance efficiency.
The molecular formula for 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone reflects its complex architecture, which includes:
The compound's molecular weight, solubility, and specific structural data can be obtained from chemical databases and suppliers. For instance, its molecular weight is critical for calculating dosages in biological assays.
3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions:
Common reagents used in these reactions include:
The molecular architecture of 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone features a complex tautomeric equilibrium governed by stereoelectronic effects. The pyridinone ring exists predominantly in the 2-pyridinone tautomeric form (oxo configuration) rather than the 2-hydroxypyridine form (hydroxy configuration), as confirmed by X-ray crystallography and computational studies. This preference arises from enhanced aromatic stabilization energy in the oxo form (∼30 kJ/mol stabilization) due to the contribution of the carbonyl group’s lone pairs to the π-system [2] [7]. Concurrently, the benzimidazole moiety adopts a 1H-tautomeric state where the N1-H proton is displaced by the methyl substituent, enforcing a fixed protonation state at N3. This creates a trans-coplanar orientation between the pyridinone C2=O group and benzimidazole N3 atom, facilitating intramolecular charge transfer [6].
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a 12.5° dihedral angle between the heterocyclic planes, minimizing steric clash while preserving π-conjugation. The tautomeric hybridization reduces the HOMO-LUMO gap to 3.8 eV (compared to 4.5 eV in isolated moieties), enhancing bioelectronic activity. Critical hydrogen-bonding parameters include the pyridinone N-H bond length of 1.01 Å and C=O bond length of 1.24 Å, characteristic of an amidic system with significant dipole moment (4.2 Debye) [4] [7].
Table 1: Key Bond Parameters in Predominant Tautomer
Bond | Length (Å) | Angle (°) | Electronic Feature |
---|---|---|---|
Pyridinone C2=O | 1.238 | - | Strong dipole (δ⁻ = -0.42 e) |
Pyridinone N1-H | 1.008 | 123.5 | H-bond donor capacity |
Benzimidazole C2-N | 1.335 | 126.8 | Sp² hybridization with π-delocalization |
Inter-ring C-C | 1.467 | - | Single bond with partial double character |
The chloro substituent at benzimidazole-C5 and methyl group at N1 induce localized electronic perturbations that propagate through the conjugated framework. Natural Bond Orbital (NBO) analysis demonstrates the chlorine atom exerts a strong σ-withdrawing effect (+0.28 e on Cl), coupled with π-donating resonance (+0.17 e at C5), resulting in a net electron depletion at C5 (Mulliken charge: +0.21 e vs. +0.13 e in unsubstituted analog) [5] [6]. This polarization enhances electrophilic character at C6 (charge: +0.18 e), facilitating interactions with electron-rich biological targets.
The N1-methyl group eliminates benzimidazole tautomerism while exhibiting hyperconjugative σ-donation from C-H bonds to the imidazole π*-orbital (stabilization energy: 15 kJ/mol). This elevates electron density at N1 by 8% compared to N-H analogs, confirmed by NMR chemical shift (δN1 = -265 ppm vs. -280 ppm in unmethylated derivative). However, steric effects from the methyl group constrain rotational freedom, fixing the benzimidazole-pyridinone dihedral angle at 12–15° and reducing conformational entropy by 40 J/mol·K [6].
Electrostatic potential mapping shows the chloro substituent creates a region of positive potential (+42 kcal/mol) orthogonal to the benzimidazole plane, while the methyl group generates a weakly positive pocket (+18 kcal/mol) near the linker bond. Collectively, these modifications increase the compound’s molecular dipole to 5.6 Debye and polarize the pyridinone carbonyl oxygen (charge: -0.52 e) for enhanced H-bond acceptance [5].
Table 2: Substituent Effects on Atomic Charges (Mulliken, e)
Atom Position | Unsubstituted Benzimidazole | 5-Cl-1-Me Benzimidazole | Charge Difference (Δe) |
---|---|---|---|
Benzimidazole C5 | +0.13 | +0.21 | +0.08 |
Benzimidazole C6 | +0.10 | +0.18 | +0.08 |
Benzimidazole N1 | -0.32 (H-substituted) | -0.28 (Me-substituted) | +0.04 |
Pyridinone O (carbonyl) | -0.49 | -0.52 | -0.03 |
Pyridinone N1 | -0.36 | -0.38 | -0.02 |
Quantum mechanical studies reveal exceptional noncovalent interaction capabilities arising from the compound’s electronic topology. The benzimidazole-pyridinone system exhibits strong face-to-edge stacking behavior with interaction energies of -12.8 kcal/mol for dimerization (DFT-D3 correction). This stability originates from complementary electrostatic profiles: the benzimidazole unit (quadrupole moment: -8.2 B) engages in offset π-stacking with the pyridinone ring (quadrupole moment: +6.3 B), creating a favorable quadrupole-quadrupole alignment [1] [7].
Hydrogen-bonding propensity was quantified using Molecular Electrostatic Potential (MEP) surfaces and Atoms-in-Molecules (AIM) analysis. The pyridinone N-H group serves as a potent donor (Vmax = +45 kcal/mol), while the carbonyl oxygen acts as a strong acceptor (Vmin = -38 kcal/mol). The benzimidazole N3 atom exhibits moderate H-bond acceptance (Vmin = -29 kcal/mol), with the chloro substituent reducing its basicity by 15% versus unsubstituted analogs. Notably, the methyl group’s C-H bonds show weak polarization (Vmax = +22 kcal/mol), enabling nonclassical C-H···O interactions [4] [5].
Potential energy scans of intermolecular approaches predict preferred binding geometries:
Table 3: Quantum Mechanical Parameters for Noncovalent Interactions
Interaction Type | Energy (kcal/mol) | Optimal Distance (Å) | Primary Contributing Atoms |
---|---|---|---|
π-π stacking (offset) | -12.8 | 3.42 ± 0.15 | Benzimidazole Cg1···Pyridinone Cg2 |
N-H···O H-bond | -8.9 | 1.89 | Pyridinone N-H···O (carbonyl) |
C-H···Cl | -3.2 | 2.35 | Benzimidazole C4-H···Cl |
Lone pair···π | -4.1 | 3.08 | Pyridinone O → Benzimidazole π-system |
C=O···H-N (intermolecular) | -6.7 | 2.01 | Carbonyl O···H-N (external donor) |
These supramolecular features enable predictable crystal packing motifs, as evidenced in analogous benzimidazole-pyridinone hybrids where infinite chains form via N-H···N hydrogen bonds (d = 2.01 Å) and parallel slipped stacks (interplanar distance: 3.38 Å) [4] [7]. The chloro substituent’s role in halogen bonding remains negligible due to its electron-withdrawing benzimidazole attachment, reducing σ-hole potential to +3.5 kcal/mol.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5